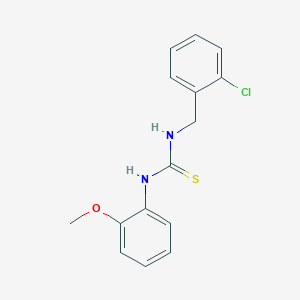![molecular formula C12H16N6O6S B5706582 4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)
4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as MNPS-Pip and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of MNPS-Pip is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and inflammation. It may also induce apoptosis through the activation of caspases.
Biochemical and Physiological Effects
MNPS-Pip has been shown to have both biochemical and physiological effects. In vitro studies have shown that MNPS-Pip can inhibit the growth of cancer cells and induce apoptosis. In animal models, MNPS-Pip has been shown to reduce inflammation and improve overall health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNPS-Pip in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. It has also been shown to have low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
For MNPS-Pip include further studies on its mechanism of action and optimization of its use in cancer treatment and anti-inflammatory therapies. It may also have potential in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
MNPS-Pip is a promising chemical compound that has shown potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies on MNPS-Pip may lead to its use in cancer treatment and other areas of research.
Synthesemethoden
MNPS-Pip can be synthesized through a variety of methods, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with N'-nitro-1-piperazinecarboximidamide. Another method involves the reaction of 4-methyl-3-nitrophenylsulfonamide with N'-nitro-1-piperazinecarboximidamide in the presence of a base. Both methods have resulted in the successful synthesis of MNPS-Pip.
Wissenschaftliche Forschungsanwendungen
MNPS-Pip has been used in various scientific research studies, including its potential as an anti-cancer agent. Studies have shown that MNPS-Pip can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. MNPS-Pip has also been studied for its potential as an anti-inflammatory agent, with results showing a reduction in inflammation in animal models.
Eigenschaften
IUPAC Name |
4-(4-methyl-3-nitrophenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6S/c1-9-2-3-10(8-11(9)17(19)20)25(23,24)16-6-4-15(5-7-16)12(13)14-18(21)22/h2-3,8H,4-7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKNWYLXNFQEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-3-nitrophenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


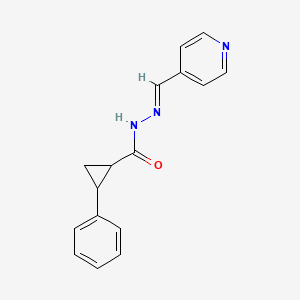



![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)
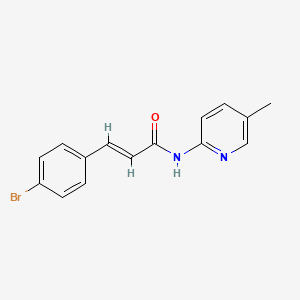
![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5706573.png)
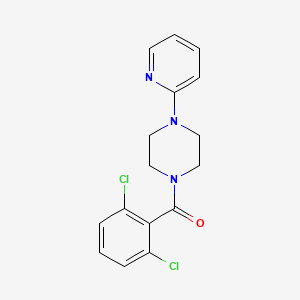
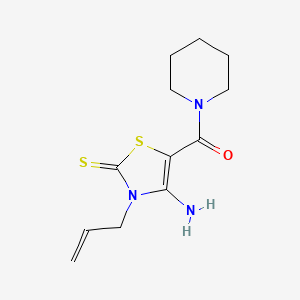
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
